N-Methyl-N-(6-methylpyrimidin-4-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(6-methylpyrimidin-4-yl)glycine is a synthetic organic compound with the molecular formula C8H11N3O2 It is a derivative of glycine, where the amino group is substituted with a methyl group and a 6-methylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(6-methylpyrimidin-4-yl)glycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow synthesis. This method involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the product. The process is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(6-methylpyrimidin-4-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted glycine derivatives with new functional groups.
Scientific Research Applications
N-Methyl-N-(6-methylpyrimidin-4-yl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(6-methylpyrimidin-4-yl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in methylation reactions, such as glycine N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the glycine derivative, forming S-adenosyl-L-homocysteine and the methylated product . The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Glycine betaine: A fully N-methyl substituted glycine derivative known for its role in stress tolerance in plants.
Glyphosate: An N-(phosphonomethyl)-glycine derivative widely used as a herbicide.
Uniqueness: N-Methyl-N-(6-methylpyrimidin-4-yl)glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike glycine betaine and glyphosate, this compound has a pyrimidinyl group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[methyl-(6-methylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-7(10-5-9-6)11(2)4-8(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
UWIJZMQRAOMAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.